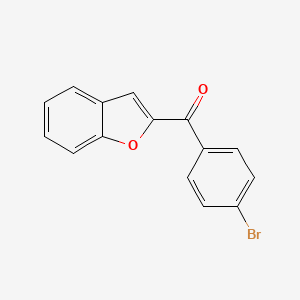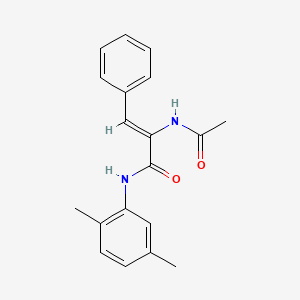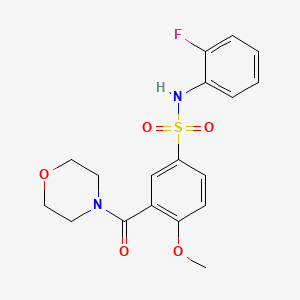![molecular formula C17H19BrN6O3 B4631896 4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4631896.png)
4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
The compound belongs to the class of compounds that have been extensively studied for their versatile chemical and physical properties. This compound, similar to those discussed in the literature, showcases the potential for various applications in material science, organic synthesis, and potentially in pharmacology, excluding drug use and dosage information.
Synthesis Analysis
The synthesis of related pyrazole derivatives involves novel and efficient routes. For instance, Bobko et al. (2012) describe a simple and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing a versatile synthesis method that could be adapted for the compound (Bobko, Kaura, Evans, & Su, 2012).
Molecular Structure Analysis
The analysis of molecular structures often involves X-ray crystallography and spectroscopy. Kettmann and Svetlik (2003) provide insights into the molecular structure of a closely related pyrazole derivative, emphasizing the importance of structural orientation and hydrogen bonding in determining the compound's properties (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
Chemical reactions and properties are crucial for understanding the reactivity and potential applications of a compound. The study by McLaughlin et al. (2016) on the synthesis and characterization of a research chemical provides a detailed examination of the chemical reactions involved in the synthesis process, which could be relevant to our compound (McLaughlin et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, are essential for their application in various fields. The study by Anuradha et al. (2014) on the synthesis, spectroscopic characterization, and crystal structure of a related compound provides insights into these aspects (Anuradha et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and chemical modifications, are critical for the application and storage of these compounds. The synthesis and antimicrobial activity study by Abunada et al. (2008) on pyrazole derivatives highlights the chemical properties and potential applications of these compounds (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Applications De Recherche Scientifique
Synthesis and Characterization
4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound that can be synthesized and characterized for various applications. For example, Hassan, Hafez, and Osman (2014) described the synthesis and characterization of similar 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, highlighting the importance of elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) in establishing the structures of such compounds (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
The compound's potential in cytotoxicity studies is notable. Research conducted by Hafez and others (2013) on Pyrazolopyrimidines derivatives, which are structurally related, has been evaluated for their in vitro cytotoxic activity against cancer cells, demonstrating the relevance of such compounds in cancer research (Hafez et al., 2013).
Antimicrobial Activity
Another significant application is in the exploration of antimicrobial activity. Studies, like those conducted by Abunada and colleagues (2008), investigate the antimicrobial properties of Pyrazole derivatives, providing insights into the potential use of similar compounds in combating microbial infections (Abunada et al., 2008).
Antiviral Properties
The compound might also be evaluated for antiviral properties. Research by Saxena et al. (1990) on pyrazolo[3,4-d]pyrimidine analogues demonstrates the potential of similar structures in the development of antiviral agents (Saxena, Coleman, Drach, & Townsend, 1990).
Herbicidal and Pesticidal Applications
The compound's derivatives could be explored for herbicidal and pesticidal applications, as demonstrated by the work of Li et al. (2008) on pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, showcasing their potential as candidate herbicides (Li et al., 2008).
Propriétés
IUPAC Name |
4-[3-(4-bromo-3-methylpyrazol-1-yl)propanoylamino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN6O3/c1-11-13(18)9-24(21-11)6-5-15(25)20-14-10-23(2)22-16(14)17(26)19-8-12-4-3-7-27-12/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,19,26)(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHLDHCHNOCBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC(=O)NC2=CN(N=C2C(=O)NCC3=CC=CO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(difluoromethyl)-3-methyl-1-[(2-phenylcyclopropyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4631838.png)
![3-(4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4631841.png)
![N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B4631843.png)
![ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4631856.png)
![butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4631862.png)
![4,4-dimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4631863.png)

![methyl 4-({[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4631875.png)

![methyl 4-methyl-3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4631888.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4631902.png)
